Cas no 2228299-18-9 (1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine)

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine is a versatile organic compound. It exhibits high stability and unique structural properties, making it ideal for various chemical syntheses. Its reactive nature allows for facile functionalization, and its cyclic structure enhances its compatibility with a range of organic reagents. This compound is suitable for the synthesis of complex molecules and pharmaceutical intermediates.
1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine structure
2228299-18-9 structure
商品名:1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine
CAS番号:2228299-18-9
MF:C14H17N
メガワット:199.291483640671
CID:6224867
PubChem ID:165975854

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1818934
    • 2228299-18-9
    • [1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
    • インチ: 1S/C14H17N/c1-4-11-7-5-6-8-12(11)14(10-15)9-13(14,2)3/h1,5-8H,9-10,15H2,2-3H3
    • InChIKey: LUNBDMONBDDHMT-UHFFFAOYSA-N
    • ほほえんだ: NCC1(C2C=CC=CC=2C#C)CC1(C)C

計算された属性

  • せいみつぶんしりょう: 199.136099547g/mol
  • どういたいしつりょう: 199.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26Ų

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1818934-0.5g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
0.5g
$1426.0 2023-09-19
Enamine
EN300-1818934-1g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
1g
$1485.0 2023-09-19
Enamine
EN300-1818934-10g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
10g
$6390.0 2023-09-19
Enamine
EN300-1818934-0.05g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
0.05g
$1247.0 2023-09-19
Enamine
EN300-1818934-5.0g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
5g
$4309.0 2023-05-23
Enamine
EN300-1818934-0.25g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
0.25g
$1366.0 2023-09-19
Enamine
EN300-1818934-5g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
5g
$4309.0 2023-09-19
Enamine
EN300-1818934-1.0g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
1g
$1485.0 2023-05-23
Enamine
EN300-1818934-10.0g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
10g
$6390.0 2023-05-23
Enamine
EN300-1818934-0.1g
[1-(2-ethynylphenyl)-2,2-dimethylcyclopropyl]methanamine
2228299-18-9
0.1g
$1307.0 2023-09-19

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Chemical Profile of 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228299-18-9)

1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2228299-18-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of aromatic and aliphatic moieties, presents intriguing possibilities for further exploration in drug discovery and molecular engineering. The presence of both an ethynylphenyl group and a 2,2-dimethylcyclopropyl substituent contributes to its distinct chemical properties, making it a candidate for synthesis and functionalization in various biochemical applications.

The compound's structure is characterized by a benzene ring substituted with an acetylene group at the ortho position, linked to a cyclopropylmethylamine backbone that is further stabilized by two methyl groups. This configuration endows the molecule with potential electronic and steric properties that could be exploited in the design of novel bioactive agents. The ethynylphenyl moiety, in particular, is known for its ability to participate in various chemical reactions such as Sonogashira coupling, which could facilitate the construction of more complex molecular architectures.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific biological pathways relevant to human health and disease. The structural features of 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine suggest that it may interact with biological targets in ways that could be therapeutically beneficial. For instance, the aromatic ring system could engage in π-stacking interactions with protein or nucleic acid surfaces, while the aliphatic side chain might modulate enzyme activity or receptor binding. These interactions are critical for understanding the compound's potential as a pharmacological agent.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The ethynylphenyl group serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or linkages that could enhance its biological activity. Additionally, the cyclopropylmethylamine core provides a rigid scaffold that could improve metabolic stability and binding affinity. These attributes make 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine an attractive candidate for further development in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting experimental validation. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can simulate how 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine might interact with potential targets. These computational studies have already provided valuable insights into its possible mechanisms of action and have guided the design of analogs with enhanced properties.

The synthesis of 1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The need to construct the cyclopropylmethylamine core while maintaining regioselectivity requires careful planning and execution. However, recent innovations in synthetic methodologies have made it increasingly feasible to access complex structures like this one. For example, transition-metal-catalyzed reactions have proven effective in constructing carbon-carbon bonds under mild conditions, which is particularly useful for incorporating the ethynylphenyl group into the molecular framework.

In conclusion,1-(2-ethynylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228299-18-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic accessibility make it an interesting molecule for developing new bioactive agents. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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